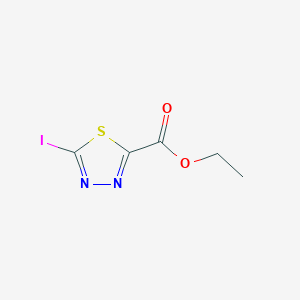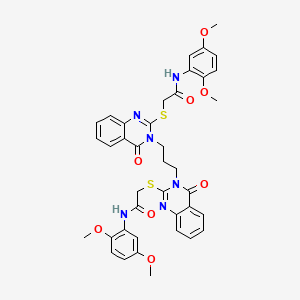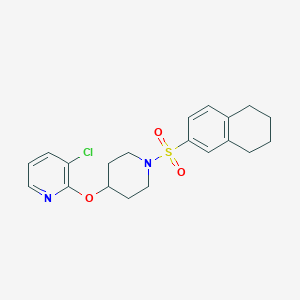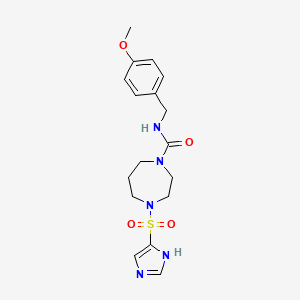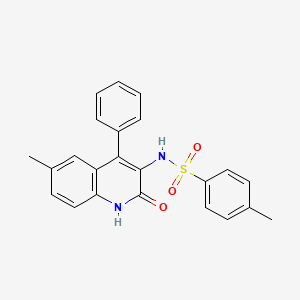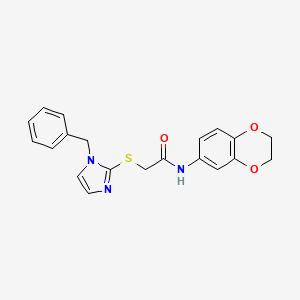
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a new antibacterial agent that combines sulfonamide and benzodioxane fragments in its structure . It has shown significant antibacterial activity, particularly against Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The compound was synthesized by the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in an aqueous alkaline medium under continuous stirring and dynamic pH control . The parent sulfonamide was then further reacted to obtain the final compound .Molecular Structure Analysis
The structure of the sulfonamide derivatives, including this compound, was determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis
The compound was synthesized through a series of reactions involving 1,4-benzodioxane-6-amine and 4-nitrobenzenesulfonyl chloride . The specific reactions and their mechanisms would require more detailed study.科学的研究の応用
Synthesis and Antibacterial Activity
A study by Devi, Shahnaz, and Prasad (2022) outlined the synthesis of a novel series of 2-mercaptobenzimidazole derivatives, including compounds similar to the requested chemical structure. These compounds exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, and demonstrated antifungal properties against Aspergillus fumigatus and Candida albicans. The compounds also showed cytotoxic properties in a brine shrimp bioassay, indicating their potential as antimicrobial and antifungal agents (Devi, Shahnaz, & Prasad, 2022).
Antifungal and Genotoxic Properties
Benvenuti et al. (1997) synthesized benzimidazole derivatives and investigated their antimicrobial and genotoxic activities. The crystal and molecular structure of one derivative was determined via X-ray diffraction analysis. This research contributes to understanding the chemical's structural implications for its biological activities (Benvenuti, Severi, Sacchetti, Melegari, Vampa, Zani, Mazza, & Antolini, 1997).
Crystal Structure Analysis
Subasri et al. (2017) provided crystal structure analyses of similar sulfanylacetamide compounds, enhancing the understanding of their molecular conformation and potential interactions with biological targets. These insights are crucial for drug design and the development of new therapeutic agents (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Potential Anti-Helicobacter pylori Agents
Carcanague et al. (2002) expanded the chemistry of benzimidazole scaffolds to produce derivatives with potent activity against Helicobacter pylori. This includes the development of compounds that met significant in vitro microbiological criteria, demonstrating low minimal inhibition concentration (MIC) values against various H. pylori strains, including those resistant to standard treatments. The compounds showed selective activity, low toxicity to other microorganisms, and promising pharmacokinetic profiles for potential use as novel anti-H. pylori agents (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).
Antioxidant Properties for Base Oil
Basta et al. (2017) investigated some benzimidazole derivatives, including those with structures related to the compound of interest, as antioxidants for base stock oil. The compounds were evaluated for their ability to improve the oxidation stability of oil, indicating their potential utility beyond biomedical applications (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).
将来の方向性
The compound shows promise as an antibacterial agent, particularly against Escherichia coli and Bacillus subtilis . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and conducting more comprehensive safety and toxicity studies. Additionally, its potential applications in treating other types of infections could also be explored.
特性
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19(22-16-6-7-17-18(12-16)26-11-10-25-17)14-27-20-21-8-9-23(20)13-15-4-2-1-3-5-15/h1-9,12H,10-11,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHXZMCRBBBTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide](/img/structure/B2876801.png)
![8-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/no-structure.png)
![3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876804.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2876805.png)
![2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2876808.png)
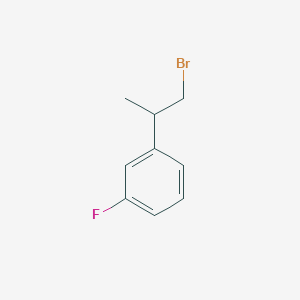

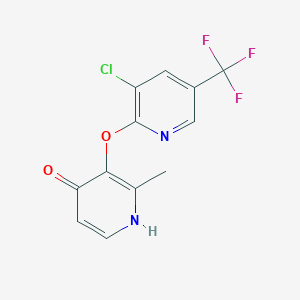
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2876814.png)
